molecular formula C14H24N4O B7054978 1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol

1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol

Cat. No.: B7054978
M. Wt: 264.37 g/mol
InChI Key: NNEOJURNWLGWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a dimethylpyrimidinyl group and a butanol moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol typically involves multi-step procedures. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which can modulate various physiological processes. The dimethylpyrimidinyl group may enhance the compound’s binding affinity and specificity for these receptors .

Comparison with Similar Compounds

1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(4,5-dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-4-13(19)10-17-5-7-18(8-6-17)14-15-9-11(2)12(3)16-14/h9,13,19H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEOJURNWLGWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCN(CC1)C2=NC=C(C(=N2)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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